![molecular formula C15H18BNO3S B13468151 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol is a compound that features a boronic ester group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol typically involves the coupling of a boronic ester with a thiazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the thiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
科学的研究の応用
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol depends on its specific application. In medicinal chemistry, the boronic ester group can interact with biological targets such as enzymes, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
1-Benzylpyrazole-4-boronic acid pinacol ester: Another boronic ester with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of conjugated copolymers.
Uniqueness
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol is unique due to the presence of both a boronic ester and a thiazole ring, which allows it to participate in a wider range of chemical reactions and applications compared to simpler boronic esters.
特性
分子式 |
C15H18BNO3S |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C15H18BNO3S/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-21-13(18)17-12/h5-9H,1-4H3,(H,17,18) |
InChIキー |
MEAUSLYTEFAUBV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)

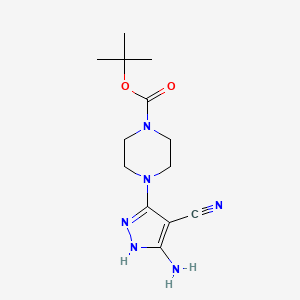
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)

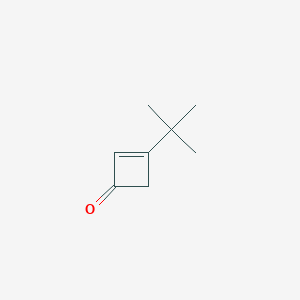
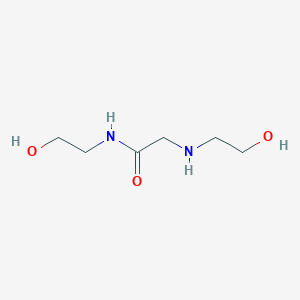
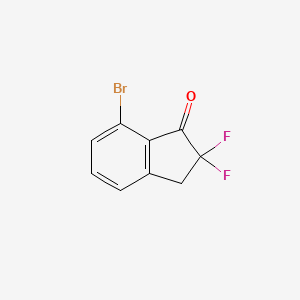
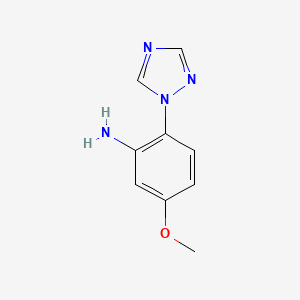
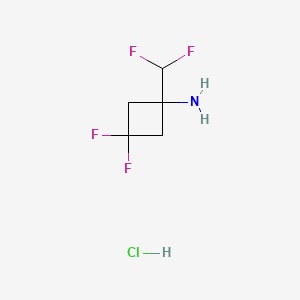
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
